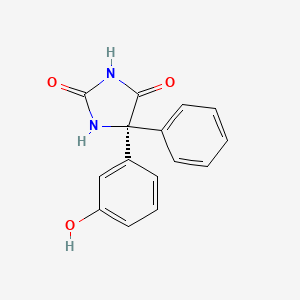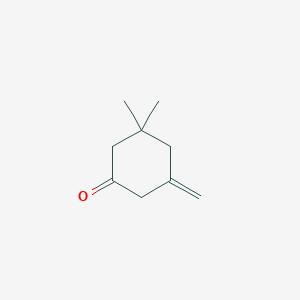
Hydrazine;perchloric acid;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine;perchloric acid;dihydrate is a compound that combines hydrazine and perchloric acid in a dihydrate form. Hydrazine is a colorless, fuming liquid with an ammonia-like odor, known for its use as a rocket propellant and in various industrial applications. Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for ammonium perchlorate, a key component in rocket fuel. The combination of these two compounds in a dihydrate form results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine;perchloric acid;dihydrate typically involves the reaction of hydrazine hydrate with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrate form. The general reaction can be represented as follows:
N2H4⋅H2O+HClO4→N2H4⋅HClO4⋅2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process requires careful handling of both hydrazine and perchloric acid due to their reactive and hazardous nature. The reaction is typically conducted in a controlled environment with appropriate safety measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine;perchloric acid;dihydrate undergoes various chemical reactions, including:
Oxidation: Hydrazine can be oxidized to nitrogen gas and water.
Reduction: Hydrazine acts as a reducing agent, converting other compounds to their reduced forms.
Substitution: Hydrazine can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine is used with catalysts such as Raney nickel or palladium on carbon.
Substitution: Reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Major Products
Oxidation: Nitrogen gas and water.
Reduction: Reduced forms of various organic compounds.
Substitution: Hydrazones and other nitrogen-containing derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazine;perchloric acid;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential use in biochemical assays and as a reducing agent in various biological processes.
Wirkmechanismus
The mechanism of action of hydrazine;perchloric acid;dihydrate involves its ability to act as both an oxidizing and reducing agent. In biological systems, hydrazine can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in the induction of apoptosis in cancer cells. Additionally, hydrazine can form stable complexes with various metal ions, influencing their biological activity .
Vergleich Mit ähnlichen Verbindungen
Hydrazine;perchloric acid;dihydrate can be compared with other similar compounds, such as:
Hydrazine hydrate: A simpler form of hydrazine used in various chemical reactions.
Perchloric acid: A strong acid used in analytical chemistry and as a precursor for ammonium perchlorate.
Hydrazine sulfate: Another hydrazine derivative with applications in medicine and industry.
Uniqueness
This compound is unique due to its combination of hydrazine and perchloric acid in a dihydrate form, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where both the reducing power of hydrazine and the strong acidity of perchloric acid are required.
Eigenschaften
CAS-Nummer |
73497-82-2 |
|---|---|
Molekularformel |
Cl2H10N2O10 |
Molekulargewicht |
268.99 g/mol |
IUPAC-Name |
hydrazine;perchloric acid;dihydrate |
InChI |
InChI=1S/2ClHO4.H4N2.2H2O/c2*2-1(3,4)5;1-2;;/h2*(H,2,3,4,5);1-2H2;2*1H2 |
InChI-Schlüssel |
KXGLTOOIWPLRBE-UHFFFAOYSA-N |
Kanonische SMILES |
NN.O.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
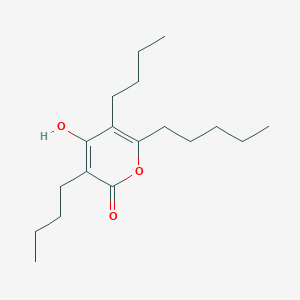


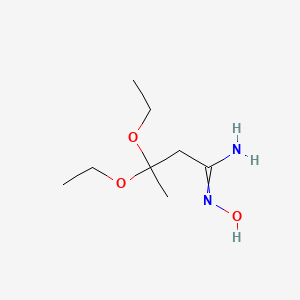
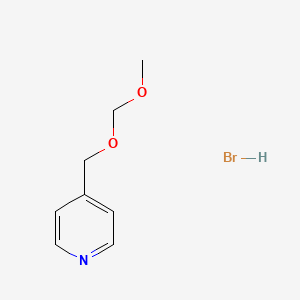

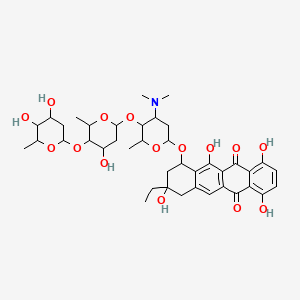
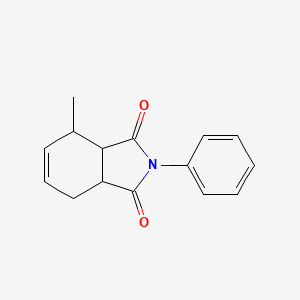

![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
